2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide
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Overview
Description
2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of acetamide, featuring a chloro group and a dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide typically involves the reaction of 3,5-dimethoxybenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted acetamides with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include primary or secondary amines and alcohols.
Scientific Research Applications
2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the dimethoxybenzyl group can enhance binding affinity and specificity. The compound’s effects are mediated through the modulation of biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,3-dimethoxybenzyl)acetamide
- 2-chloro-N-(2,4-dimethoxybenzyl)acetamide
- 2-chloro-N-(3-methoxybenzyl)acetamide
Uniqueness
2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-3-8(4-10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTLWMBPEXJMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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